![molecular formula C14H16N2O4 B2730066 Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate CAS No. 1251628-91-7](/img/structure/B2730066.png)
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate
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Description
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate, also known as EOMQC, is a synthetic compound that has been widely used in scientific research. EOMQC is a quinoline derivative that has shown promising results in various research applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate and its derivatives have been extensively studied for their synthesis methods and potential antibacterial activities. The compound's complexation with transition series metal ions, such as copper(II) and magnesium(II), suggests its role in antibacterial mechanisms, potentially involving drug-metal complexes rather than relying solely on lipid solubility (Bailey et al., 1984). Additionally, derivatives of this compound have shown significant in vivo activity against lymphocytic leukemia, highlighting their potential as antileukemic agents (Anderson et al., 1988).
Natural Product Isolation
The ethyl acetate extract from cultures of Janibacter limosus revealed high biological activity, delivering new natural products, including a tetrahydroquinoline derivative with significant bioactivity against bacteria and fungi (Asolkar et al., 2004).
Structural Analysis and Chemical Interactions
This compound's structural analysis, such as crystal structure and Hirshfeld surface analysis, contributes to understanding its chemical interactions. These analyses provide insights into the molecule's potential for forming three-dimensional network structures through weak hydrogen bonds and π–π interactions, which are crucial for its biological activity (Baba et al., 2019).
Antioxidant and Anticholinesterase Activity
Recent studies have synthesized this compound derivatives under conventional and microwave-promoted conditions to evaluate their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. These activities are relevant for developing treatments for neurological disorders, such as Alzheimer's disease (Mermer et al., 2018).
properties
IUPAC Name |
ethyl N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)15-10-4-5-11-9(8-19-2)6-13(17)16-12(11)7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJNCBZQYHWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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